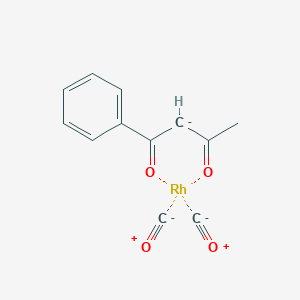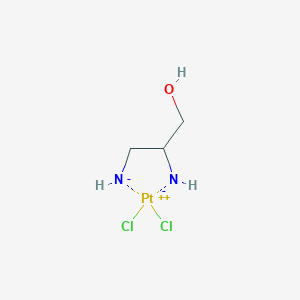
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C12H9O4Rh
. This compound features a rhodium center coordinated to two carbonyl (CO) groups and a 1-phenyl-1,3-butanedionato ligand. It is of significant interest due to its applications in catalysis and material science.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium can be synthesized through the reaction of rhodium trichloride hydrate with 1-phenyl-1,3-butanedione in the presence of carbon monoxide. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction is as follows:
RhCl3⋅3H2O+C6H5COCH2COCH3+2CO→C12H9O4Rh+3HCl+3H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and more concentrated reactant solutions to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form rhodium(0) species.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often require mild heating and the presence of a coordinating solvent like dichloromethane.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, dicarbonyl(1-phenyl-1,3-butanedionato)rhodium is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug development and as a model compound for understanding the behavior of rhodium complexes in biological systems. Its interactions with biomolecules are of particular interest.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency and selectivity of chemical processes.
Wirkmechanismus
The mechanism by which dicarbonyl(1-phenyl-1,3-butanedionato)rhodium exerts its effects involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The carbonyl ligands can participate in electron transfer processes, while the 1-phenyl-1,3-butanedionato ligand stabilizes the rhodium center and influences its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicarbonyl(acetylacetonato)rhodium: Similar structure but with an acetylacetonate ligand instead of a benzoylacetonate ligand.
Dicarbonyl(1,3-butanedionato)rhodium: Lacks the phenyl group present in dicarbonyl(1-phenyl-1,3-butanedionato)rhodium.
Uniqueness
This compound is unique due to the presence of the phenyl group, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other rhodium dicarbonyl complexes and can lead to different catalytic behaviors and applications.
Eigenschaften
Molekularformel |
C12H9O4Rh- |
|---|---|
Molekulargewicht |
320.10 g/mol |
IUPAC-Name |
carbon monoxide;1-phenylbutane-1,3-dione;rhodium |
InChI |
InChI=1S/C10H9O2.2CO.Rh/c1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2;/h2-7H,1H3;;;/q-1;;; |
InChI-Schlüssel |
ZGDQZZPIYSUDKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)

![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)


![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)


